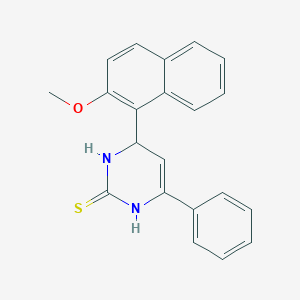
4-(2-甲氧基萘-1-基)-6-苯基-3,4-二氢嘧啶-2(1H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thione group, which is a sulfur analog of a ketone. The molecule also has a methoxy group attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrimidine ring might undergo reactions such as substitution or addition. The thione group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally .科学研究应用
分析化学应用
与“4-(2-甲氧基萘-1-基)-6-苯基-3,4-二氢嘧啶-2(1H)-硫酮”结构相似的化合物已被用作高效液相色谱 (HPLC) 中生物学上重要的硫醇的荧光标记试剂。这些试剂与硫醇选择性且快速地反应,生成可以分离和荧光检测的荧光加合物,突出显示了它们在分析化学中检测和定量药物制剂中含硫醇化合物的效用 (Gatti 等,1990)。
腐蚀抑制
二氢嘧啶硫酮的衍生物,类似于所讨论的化合物,已证明具有作为酸性环境中低碳钢的腐蚀抑制剂的巨大潜力。这些化合物通过吸附在金属表面上有效地阻碍腐蚀过程,提供保护屏障以降低腐蚀速率。这种应用在金属保存至关重要的行业中至关重要,突出了该化合物在材料科学和工程中的潜力 (Soltani 等,2015)。
分子和晶体结构分析
研究类似化合物的分子和晶体结构可以深入了解它们的分子间相互作用、分子构象以及各种取代基在稳定这些结构中的作用。此类分析在晶体工程领域至关重要,因为在分子水平上理解化合物的性质可以为设计具有所需物理和化学性质的新材料提供信息 (Saeed 等,2017)。
作用机制
Target of Action
Compounds with similar structures have been found to interact with aurora kinases . Aurora kinases are Ser/Thr kinases that function as mitotic regulators .
Mode of Action
A compound with a similar structure, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4h-chromen-4-one (dk1913), has been found to directly bind to aurora-a and aurora-b, inducing cell cycle arrest at the g2/m phase, eventually leading to apoptotic cell death .
Biochemical Pathways
The related compound dk1913 has been shown to induce reactive oxygen species (ros) mediated apoptosis, suggesting that it may affect pathways related to oxidative stress and cell death .
Result of Action
The related compound dk1913 has been shown to trigger apoptosis, or programmed cell death, in cells .
安全和危害
未来方向
属性
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-24-19-12-11-14-7-5-6-10-16(14)20(19)18-13-17(22-21(25)23-18)15-8-3-2-4-9-15/h2-13,18H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTZLJFTNJFRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3C=C(NC(=S)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(3-Fluorophenyl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2926991.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)

![8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2926997.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)

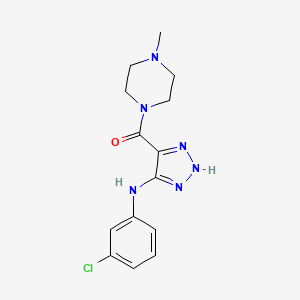
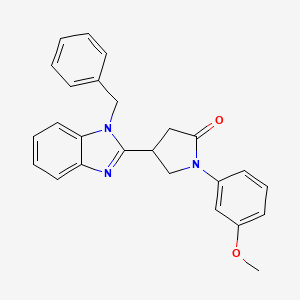
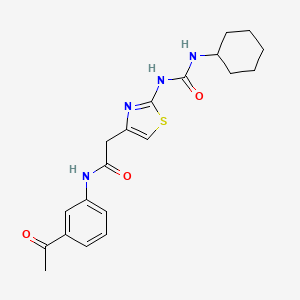


![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)
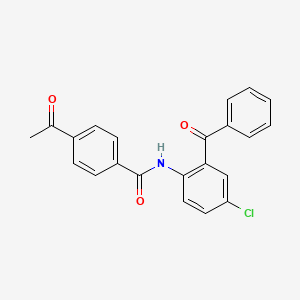
![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)